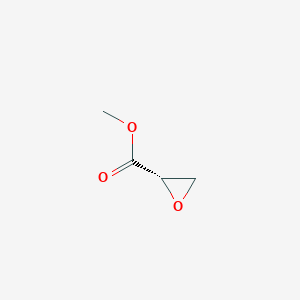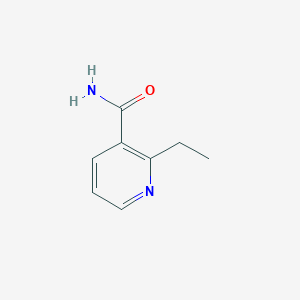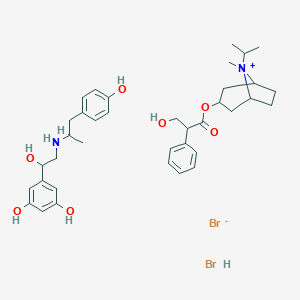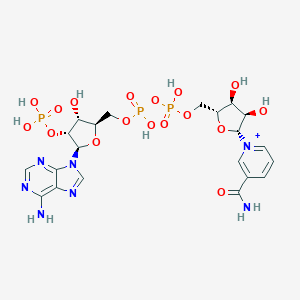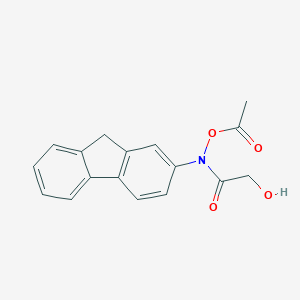
N-Acetoxy-N-glycolyl-2-aminofluorene
説明
N-Acetoxy-N-glycolyl-2-aminofluorene is a derivative of 2-Acetylaminofluorene (AAF), which is a carcinogenic and mutagenic compound . It is used as a biochemical tool in the study of carcinogenesis .
Synthesis Analysis
The synthesis of N-Acetoxy-N-glycolyl-2-aminofluorene involves several steps. The parent molecule, 2-Acetylaminofluorene, is a substrate for the cytochrome P-450 enzyme, which results in the formation of hydroxyacetylaminofluorene . This is a proximal carcinogen and is more potent than the parent molecule . The N-hydroxy metabolite can be O-acetylated by the cytosolic N-acetyltransferase enzyme to yield N-acetyl-N-acetoxyaminofluorene .Chemical Reactions Analysis
The N-hydroxy metabolite of 2-Acetylaminofluorene undergoes several enzymatic and non-enzymatic rearrangements . It can be O-acetylated by the cytosolic N-acetyltransferase enzyme to yield N-acetyl-N-acetoxyaminofluorene . This intermediate can spontaneously rearrange to form the arylamidonium ion and a carbonium ion, which can interact directly with DNA to produce DNA adducts .科学的研究の応用
Oxidative Phosphorylation Disruption
N-acetoxy-N-acetyl-2-aminofluorene, a model carcinogen, disrupts oxidative phosphorylation. This disruption affects mitochondrial volume and ATPase activity, playing a role in carcinogenesis (Hadler & Demetriou, 1975).
Inhibition of Metabolism
The glycolyl hydroxamic acid derivative of 2-aminofluorene is a potent inhibitor of its own metabolism and the metabolism of N-hydroxy-2-acetylaminofluorene by rat liver cytosol, indicating a suicide-inhibition type of metabolism (Lim, Corbett & Corbett, 1987).
DNA Modification Analysis
N-(guanin-8-yl)-[G-3H]-N-acetyl-2-aminofluorene can be quantitatively released from modified DNA by hydrolysis in trifluoroacetic acid and high-pressure liquid chromatography, providing insights into DNA modification processes (Westra & Visser, 1979).
Preferential Reaction with DNA
N-acetoxy-2-acetylaminofluorene preferentially reacts with G+C-rich regions in satellite DNA, disrupting the helix and decreasing cooperativity of melting (Melchior & Beland, 1984).
Covalent Binding to DNA
The persistently bound form of the carcinogen N-acetyl-2-aminofluorene (AAF) to rat liver DNA in vivo results from a covalent bond between carbon-3 of the aromatic ring and the amino group of guanine (Westra, Kriek & Hittenhausen, 1976).
Tumor Development Studies
N-GlO-AAF does not induce tumor development in female rats when repeated subcutaneous injections of N-hydroxy-AAF do, suggesting that its glucuronide may not be a carcinogen (Miller et al., 1968).
Spectroscopic Studies
In vitro reaction studies of N-acetoxy-7-ethyl-N-2-acetylaminofluorene with DNA have provided spectroscopic insights, showing conformational similarities with DNA-AAF but significant differences in adducts and modified sequences in native DNA compared to denatured DNA (Saint-Ruf et al., 1981).
Enzymatic Reduction Studies
Liver is the most active tissue for reducing N-hydroxy-2-acetylaminofluorene, with hamster and rabbit liver homogenates showing similar activity. This suggests potential tissue-specific differences in the processing of this compound (Lotlikar et al., 1965).
特性
IUPAC Name |
[9H-fluoren-2-yl-(2-hydroxyacetyl)amino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(20)22-18(17(21)10-19)14-6-7-16-13(9-14)8-12-4-2-3-5-15(12)16/h2-7,9,19H,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPKZWFYZYIXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151009 | |
| Record name | N-Acetoxy-N-glycolyl-2-aminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetoxy-N-glycolyl-2-aminofluorene | |
CAS RN |
115227-95-7 | |
| Record name | N-Acetoxy-N-glycolyl-2-aminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115227957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetoxy-N-glycolyl-2-aminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
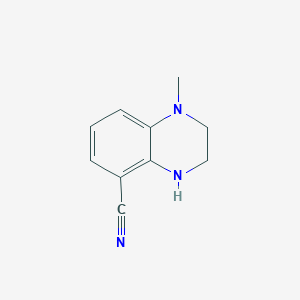
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
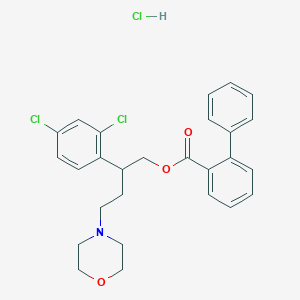
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
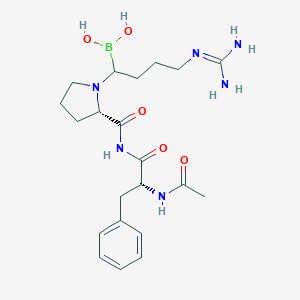
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)

